

# BI 01383298 irreversible non-competitive inhibition

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**Compound Focus:** BI 01383298

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## Core Characteristics of BI01383298

The table below summarizes the fundamental properties of BI01383298 as a NaCT inhibitor:

Property	Description
Primary Target	Human Na <sup>+</sup> /Citrate Transporter (hNaCT/SLC13A5) [1] [2]
Mechanism	Irreversible, non-competitive inhibition [1] [2]
Species Specificity	Inhibits human NaCT; <b>no effect</b> on mouse NaCT (Nact) for citrate transport [1] [3]
Key Functional Effect	Exposure results in decreased proliferation of HepG2 cells (human liver cells) [1] [4]

## Quantitative Biological Data

The following table consolidates the key quantitative data from various experimental models:

Parameter	Value / Range	Experimental Context
IC <sub>50</sub> (Citrate Uptake)	~100 nM [1]	Human NaCT in HEK293 cells & constitutive NaCT in HepG2 cells
	24 nM [4]	HepG2 cells (endogenous SLC13A5 expression)
	56 nM [4]	HEK293 cells overexpressing hSLC13A5
Inhibition of Arginine Transport	Significant inhibition [3]	Human and mouse NaCT/Nact-mediated arginine, ADMA, and L-homoarginine uptake
Selectivity	>1000-fold [4]	Selective over other SLC13 family members and various transporters

## Detailed Experimental Protocols

Here are the methodologies for key experiments characterizing BI01383298.

### Uptake Measurement in HepG2 and HEK293FT Cells [1] [4]

- **Cell Culture:** HepG2 cells are seeded and cultured for 1-2 days. HEK293FT cells are transfected with human or mouse SLC13A5 cDNA.
- **Inhibition & Uptake:** Cells are incubated in a NaCl buffer with or without BI01383298. Uptake is initiated by adding [<sup>14</sup>C]-citrate.
- **Controls:** Na<sup>+</sup>-dependent uptake is specifically calculated by subtracting uptake in a Na<sup>+</sup>-free (NMDG-Cl) buffer.
- **Recovery Experiments:** To test irreversibility, the inhibitor is removed, cells are washed and incubated in fresh buffer, and citrate uptake is measured again.
- **Data Analysis:** Uptake velocity is normalized to protein content. Kinetic parameters (K<sub>m</sub>, V<sub>max</sub>) are determined by fitting data to the Michaelis-Menten equation.

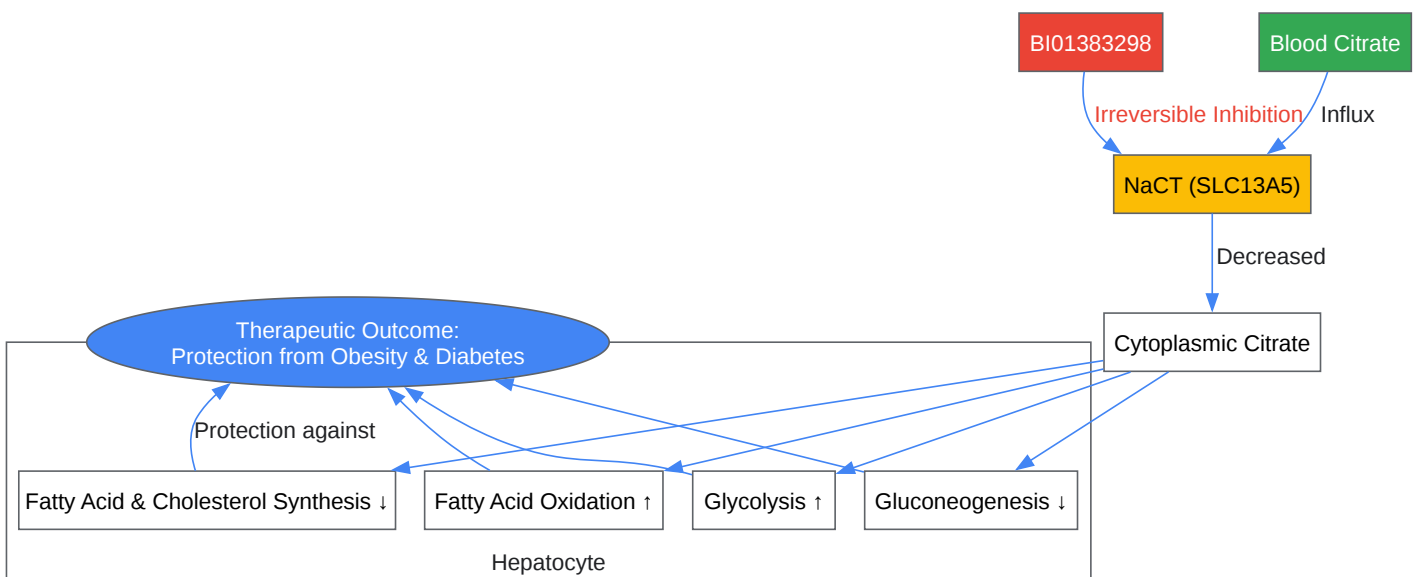
### Colony Formation Assay [1] [4]

- **Procedure:** HepG2 cells are seeded at a low density and cultured for 10 days in a medium containing BI01383298 or vehicle control (DMSO), with the medium changed every other day.

- **Analysis:** After 10 days, cells are washed, fixed with methanol, and stained with Giemsa stain. Colonies are photographed, and the stain is extracted and quantified to assess the inhibitor's effect on cell proliferation.

## Mechanism and Therapeutic Pathways

BI01383298 inhibits the human NaCT (SLC13A5), which normally transports citrate from the blood into hepatocytes and neurons. The following diagram illustrates the metabolic consequences of this inhibition, which underlies its therapeutic potential.



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*Figure 1: Metabolic impact of NaCT inhibition. BI01383298 blocks citrate uptake, altering key pathways in hepatocytes to produce beneficial metabolic effects.*

## Important Research Considerations

- **Species Specificity is Critical:** BI01383298's inactivity on mouse NaCT means data from standard mouse models cannot be directly translated to humans [1] [5].
- **Complex Substrate Profile:** While specific for citrate transport inhibition over other tested substrates, BI01383298 also blocks the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [3] [6].
- **Therapeutic Potential and Challenge:** Inhibiting hepatic NaCT is a promising strategy for treating metabolic diseases. However, as human SLC13A5 loss-of-function mutations cause epileptic encephalopathy, a key challenge is developing inhibitors that do not cross the blood-brain barrier to avoid neurological side effects [5].

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